1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl-

Histamine H3 Receptor Monoamine Oxidase B dual-target ligand

1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- (CAS 739360-65-7), systematically named 1-(4-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol, is a synthetic small-molecule characterized by a 2,6-dimethylpiperidine core tethered via a 2-hydroxypropyl linker to a 4-tert-butylphenoxy aromatic system (C20H33NO2, MW 319.5 g/mol). This compound belongs to the N-aralkyl-piperidinealkanol class, a scaffold historically associated with antiarrhythmic activity , and its 4-tert-butylphenoxy moiety aligns it with a newer generation of histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO B) inhibitors.

Molecular Formula C20H33NO2
Molecular Weight 319.5 g/mol
CAS No. 739360-65-7
Cat. No. B12161771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl-
CAS739360-65-7
Molecular FormulaC20H33NO2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCC1CCCC(N1CC(COC2=CC=C(C=C2)C(C)(C)C)O)C
InChIInChI=1S/C20H33NO2/c1-15-7-6-8-16(2)21(15)13-18(22)14-23-19-11-9-17(10-12-19)20(3,4)5/h9-12,15-16,18,22H,6-8,13-14H2,1-5H3
InChIKeyJYAYGACMDBQVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: Chemical Identity and Class of 1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- (CAS 739360-65-7)


1-Piperidineethanol, alpha-[[4-(1,1-dimethylethyl)phenoxy]methyl]-2,6-dimethyl- (CAS 739360-65-7), systematically named 1-(4-tert-butylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol, is a synthetic small-molecule characterized by a 2,6-dimethylpiperidine core tethered via a 2-hydroxypropyl linker to a 4-tert-butylphenoxy aromatic system (C20H33NO2, MW 319.5 g/mol) . This compound belongs to the N-aralkyl-piperidinealkanol class, a scaffold historically associated with antiarrhythmic activity [1], and its 4-tert-butylphenoxy moiety aligns it with a newer generation of histamine H3 receptor (H3R) antagonists and monoamine oxidase B (MAO B) inhibitors [2].

Why Generic Replacement of CAS 739360-65-7 Fails: The Confluence of Two Privileged Pharmacophores


Simple in-class substitution fails because CAS 739360-65-7 uniquely co-locates two pharmacophoric elements that are individually optimized for distinct therapeutic targets but are not jointly present in any single commercially available analog. The 2,6-dimethylpiperidine group is a critical determinant of long-duration antiarrhythmic action, with SAR studies showing that its replacement by other N-substituents abolishes sustained efficacy [1]. Simultaneously, the 4-tert-butylphenoxy moiety is a validated scaffold for dual H3R antagonism and MAO B inhibition (lead compound DL76: hH3R Ki = 38 nM; hMAO B IC50 = 48 nM) [2]. Analogs lacking the hydroxyl linker (e.g., DL76) lose hydrogen-bonding capacity, while those with simpler N-aryl substituents forfeit the conformational rigidity imparted by the 2,6-dimethyl groups. This compound therefore occupies a unique structural intersection that cannot be replicated by mixing or approximating generic alternatives.

Quantitative Differentiation Guide for CAS 739360-65-7 Against Closest Structural Analogs


Dual-Target Scaffold Advantage: 4-tert-Butylphenoxy versus Alternative H3R/MAO B Ligands

The 4-tert-butylphenoxy group in CAS 739360-65-7 is embedded in a scaffold class where the lead compound DL76 (1-(3-(4-tert-butylphenoxy)propyl)piperidine) demonstrates balanced dual activity against human H3R and MAO B [1]. In a series of 27 analogs, DL76 exhibited the most balanced profile with hH3R Ki = 38 nM and hMAO B IC50 = 48 nM; replacement of the piperidine with 3,3-dimethylpiperidine caused a drop in H3R affinity to Ki > 1600 nM [1]. The 2,6-dimethylpiperidine substitution present in CAS 739360-65-7 introduces stereoelectronic constraints that can alter receptor binding kinetics relative to unsubstituted piperidine, offering a distinct SAR exploration vector not accessible with the lead DL76 itself.

Histamine H3 Receptor Monoamine Oxidase B dual-target ligand Parkinson's disease

Antiarrhythmic Pharmacophore Integrity: 2,6-Dimethylpiperidine versus Alternative N-Heterocycles

The 2,6-dimethylpiperidine group present in CAS 739360-65-7 is a privileged substructure for antiarrhythmic activity [1]. In a systematic SAR study of alpha-[(diarylmethoxy)methyl]-1-piperidineethanols evaluated in the coronary artery ligated dog model, compounds bearing the 2,6-dimethylpiperidine group afforded the best antiarrhythmic profiles and were essential for long duration of action [1]. In contrast, compounds with unsubstituted piperidine, 2-methylpiperidine, or 2,2,6,6-tetramethylpiperidine showed inferior duration or potency [1]. The 4-tert-butylphenoxy substituent in CAS 739360-65-7 replaces the diarylmethoxy moiety of the original series, potentially altering cardiac ion channel selectivity while retaining the critical 2,6-dimethylpiperidine pharmacophore.

Antiarrhythmic cardiac ion channel structure-activity relationship ventricular fibrillation

Hydroxyl Linker Advantage: Differential Hydrogen-Bonding Capacity versus Propyl-Linked Analog DL76

The 2-hydroxypropyl linker in CAS 739360-65-7 introduces a hydrogen-bond donor (secondary alcohol) that is absent in the prototypical H3R ligand DL76, which employs a three-carbon propyl chain [1]. In dual-target ligand optimization studies, linker modifications including hydroxyl introduction have been shown to modulate both target affinity and metabolic stability, with polar linker atoms capable of enhancing aqueous solubility and reducing logP relative to all-carbon linkers [1]. The hydroxyl group at the alpha position relative to the piperidine nitrogen also provides a chiral center absent in DL76, enabling enantioselective pharmacology studies that are not possible with the achiral lead compound [1].

hydrogen bonding linker optimization drug-receptor interaction ADME properties

Physicochemical Differentiation: 4-tert-Butylphenoxy versus 2,6-Dimethylphenoxy and 4-Methylphenoxy Analogs

The 4-tert-butylphenoxy substituent (t-Bu) imparts distinct physicochemical properties relative to more common phenoxy substitutions in commercial piperidineethanols. The tert-butyl group contributes greater steric bulk (Taft Es ≈ -1.54) and hydrophobicity (πHansch ≈ 1.98) compared to the 2,6-dimethylphenoxy group used in a closely related antiarrhythmic analog (CAS 23793-80-8, alpha-[(2,6-dimethylphenoxy)methyl]-2,2,6,6-tetramethyl-1-piperidineethanol hydrochloride) [1]. This difference in aromatic substitution can alter cytochrome P450 oxidative metabolism rates, with tert-butyl groups generally showing slower CYP-mediated oxidation than methyl-substituted phenyl rings [2]. The para-substitution pattern also eliminates the potential for ortho-position metabolic hydroxylation that can occur with 2,6-dimethylphenoxy analogs.

lipophilicity steric bulk metabolic stability Sigma receptor

Conformational Restriction: 2,6-Dimethylpiperidine versus Unsubstituted Piperidine in Phenoxyalkyl Series

The 2,6-dimethylpiperidine ring in CAS 739360-65-7 introduces conformational constraint compared to unsubstituted piperidine analogs such as DL76 [1]. X-ray crystallographic studies of related antiarrhythmic piperidineethanols confirm that the 2,6-dimethyl substituents adopt equatorial positions in the chair conformation, with the piperidine ring close to an ideal chair geometry [2]. This locked conformation pre-defines the trajectory of the N-alkyl chain relative to the receptor surface, reducing the entropic penalty of binding. The 2,6-dimethyl substitution also introduces chirality (cis vs. trans diastereomers; R,R/S,S enantiomers for the cis form), enabling stereochemical SAR studies that are not feasible with the achiral DL76 [2].

conformational analysis piperidine ring bioactive conformation stereochemistry

High-Value Research and Procurement Application Scenarios for CAS 739360-65-7


Dual-Target Parkinson's Disease Probe: Bridging H3R Antagonism and MAO B Inhibition with Antiarrhythmic Pharmacology

In Parkinson's disease research, the combination of H3R antagonism and MAO B inhibition is hypothesized to synergistically elevate striatal dopamine levels [1]. CAS 739360-65-7 offers the 4-tert-butylphenoxy scaffold validated in the dual-target lead DL76 (hH3R Ki = 38 nM; hMAO B IC50 = 48 nM), but its 2,6-dimethylpiperidine pharmacophore introduces the potential for concomitant cardiac ion channel modulation not present in DL76 [2]. This enables experiments that simultaneously probe neuroprotection and cardiac safety, a critical consideration given the elevated cardiovascular risk in PD patients [1].

Cardiac-Neural Crosstalk Investigation: Evaluating Antiarrhythmic Activity in the Context of Autonomic Receptor Modulation

The compound's dual pharmacophoric nature—antiarrhythmic 2,6-dimethylpiperidine core [2] plus histamine H3-modulating 4-tert-butylphenoxy tail [1]—makes it an ideal probe for studying cardiac-neural crosstalk. Unlike selective antiarrhythmics (e.g., pirmenol) that lack H3R activity, or selective H3R antagonists (e.g., pitolisant) that lack cardiac ion channel effects, this compound can be used to dissect how simultaneous modulation of both systems influences arrhythmogenesis in myocardial ischemia models [2].

Stereochemistry-Structure-Activity Relationship (SSAR) Platform: Exploiting Chiral 2,6-Dimethylpiperidine for Enantioselective Pharmacology

The 2,6-dimethylpiperidine ring creates stereoisomers (cis-R,R/cis-S,S and trans-R,S) whose distinct geometries can be separated and individually profiled [3]. This compound provides a scaffold for enantioselective pharmacology studies where the chiral piperidine influences both H3R/MAO B target engagement (via linker trajectory) and cardiac ion channel binding (via amine orientation) [1][2]. Procurement of CAS 739360-65-7 with defined stereochemistry enables structure-based drug design efforts that are precluded by the achiral DL76 or the fully substituted, non-chiral tetramethylpiperidine analog CAS 23793-80-8.

Metabolic Stability Enhancement through para-tert-Butyl Substitution: Comparative ADME Profiling

The 4-tert-butylphenoxy group in CAS 739360-65-7 provides a metabolically robust alternative to the 2,6-dimethylphenoxy group found in common antiarrhythmic piperidineethanols [4]. The para-substitution eliminates ortho-hydroxylation sites, while the tert-butyl group is generally resistant to CYP-mediated oxidation [4]. This compound can be systematically compared with its 2,6-dimethylphenoxy analog (CAS 23793-80-8) and 4-methylphenoxy analog in liver microsome stability assays to quantify the metabolic advantage of the tert-butyl substitution, informing lead optimization decisions for programs requiring extended half-life or reduced first-pass metabolism [4].

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